molecular formula C12H17NO2 B13231638 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-amine

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-amine

Cat. No.: B13231638
M. Wt: 207.27 g/mol
InChI Key: MXZAAGPSQNELMM-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-amine is an organic compound that features a benzodioxepin ring system

Preparation Methods

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-amine typically involves the formation of the benzodioxepin ring followed by the introduction of the propan-1-amine group. One common synthetic route includes the cyclization of catechol derivatives with appropriate reagents to form the benzodioxepin ring. Subsequent steps involve the functionalization of the ring to introduce the propan-1-amine moiety. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-amine can be compared with similar compounds such as:

    3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: This compound lacks the propan-1-amine group, which may affect its reactivity and applications.

    (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid:

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-amine

InChI

InChI=1S/C12H17NO2/c13-6-1-3-10-4-5-11-12(9-10)15-8-2-7-14-11/h4-5,9H,1-3,6-8,13H2

InChI Key

MXZAAGPSQNELMM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CCCN)OC1

Origin of Product

United States

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